molecular formula C17H23N5O3 B2662874 N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1049349-66-7

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2662874
M. Wt: 345.403
InChI Key: JUTXLRJGUBGDEK-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H23N5O3 and its molecular weight is 345.403. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

One notable application of related compounds involves the in vitro antiviral activity against human rhinovirus (HRV). A study highlighted a novel, irreversible inhibitor of HRV 3C protease, demonstrating activity across all HRV serotypes tested, as well as related picornaviruses, with no adverse effects observed in nonclinical safety studies. This compound also exhibited safe and well-tolerated profiles in human volunteers, suggesting potential for therapeutic application against HRV infections (Patick et al., 2005).

Glycolic Acid Oxidase Inhibition

Another research avenue involves the synthesis and study of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). This study identified compounds with large lipophilic 4-substituents as potent, competitive inhibitors of GAO, which could potentially reduce urinary oxalate levels, offering therapeutic strategies for conditions like ethylene glycol poisoning (Rooney et al., 1983).

Anticancer Pharmacophores

The synthesis, characterization, and bioactivity studies of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites. Such studies are crucial in the design and development of new compounds with potential anticancer properties (Titi et al., 2020).

Catalytic Activity in Ethylene Oligomerization

Research into (pyrazolyl)-(phosphinoyl)pyridine iron(II), cobalt(II), and nickel(II) complexes has unveiled their utility in catalyzing ethylene oligomerization. These complexes have shown potential in producing C4 as the major product, alongside C6 and C8 oligomers, underlining their significance in industrial applications (Nyamato et al., 2015).

Chemosensors for Metal Cations

The development of colorimetric chemosensors based on pyrrolinone ester and azo-pyrazole moieties has demonstrated the ability for naked-eye recognition of metal cations like Cu2+, Zn2+, and Co2+. Such compounds hold promise for applications in environmental monitoring and metal ion detection (Aysha et al., 2021).

properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-12-10-15(20-25-12)19-17(24)16(23)18-11-14(22-8-3-4-9-22)13-6-5-7-21(13)2/h5-7,10,14H,3-4,8-9,11H2,1-2H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTXLRJGUBGDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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